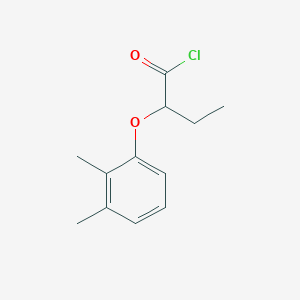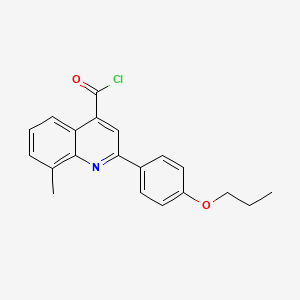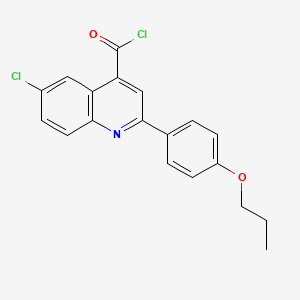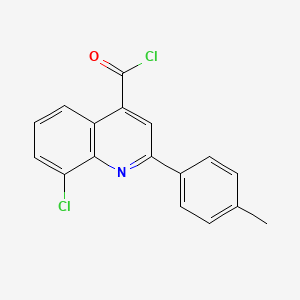
8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯
描述
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 8-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride . The InChI code is 1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .科学研究应用
电子和 π 共轭作用
Kinunda 和 Jaganyi (2014) 的一项研究探讨了喹啉在铂 (II) 配合物的配体取代反应中的电子和 π 共轭作用。这项研究突出了喹啉部分在控制金属配合物反应性中的重要性,与了解 8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯在类似情况下的行为有关 (Kinunda 和 Jaganyi,2014).
与磷酰氯的反应
Stringer 等人 (1985) 的研究调查了某些苯并氮杂菲酮与磷酰氯的反应,导致喹啉衍生物的形成。这项研究提供了喹啉化合物在与磷酰氯反应中的化学行为的见解,可以推断以了解 8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯的反应性 (Stringer 等人,1985).
分子结构和光谱表征
Wazzan 等人 (2016) 的一项研究重点关注某些喹啉衍生物的分子结构和光谱表征,为可能与 8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯相关的结构和光谱性质提供了有价值的见解 (Wazzan 等人,2016).
发光锌配合物的光物理性质
Ghedini 等人 (2002) 对具有取代的羟基喹啉的发光锌配合物进行合成和光物理表征的研究为理解喹啉衍生物的光物理性质提供了基础,包括 8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯 (Ghedini 等人,2002).
晶体结构和超分子排列
de Souza 等人 (2015) 的一项研究检查了某些喹啉化合物的晶体结构和超分子排列。这项研究对于理解可能与 8-氯-2-(2,4-二甲基苯基)喹啉-4-甲酰氯相似的晶体学和分子性质非常重要 (de Souza 等人,2015).
安全和危害
作用机制
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of this compound. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (33021 g/mol) and structure, can influence its pharmacokinetic properties .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound affects .
生化分析
Biochemical Properties
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can be studied to understand protein function and structure .
Cellular Effects
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. These effects can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This, in turn, affects various cellular processes and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride within cells and tissues are essential for understanding its effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUGBNSIVXBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)








